molecular formula C18H19ClN2O3 B2475249 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034527-67-6

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2475249
CAS RN: 2034527-67-6
M. Wt: 346.81
InChI Key: QWYHDMSESKAMFR-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound with various scientific research applications. It is a potent inhibitor of protein kinase B (PKB/Akt), which is a key mediator of cell survival, proliferation, and metabolism. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds structurally related to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone includes the study of crystal and molecular structures. For example, the compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone was synthesized and characterized, including a crystallographic study, highlighting the importance of structural analysis in understanding these compounds (Lakshminarayana et al., 2009).

Synthesis and Characterization of Derivatives

Various studies have been conducted on the synthesis and characterization of derivatives related to the chemical structure . For instance, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives was explored, providing insights into the properties of these polymers, which is crucial for their potential application in various fields (Pandule et al., 2014).

Novel Synthesis Methods

Novel methods for synthesizing compounds with similar structures have been researched, such as the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones and their subsequent reduction, which demonstrates the ongoing development in synthetic techniques for these compounds (Kwiecień & Szychowska, 2006).

Photoinduced Direct Oxidative Annulation

Innovative methods like photoinduced direct oxidative annulation have been employed to create polyheterocyclic ethanones similar to the target compound. This research opens up new possibilities for the synthesis of complex organic structures (Jin Zhang et al., 2017).

Applications in Organic Synthesis

The compound 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was synthesized, showcasing the applications of similar structures in organic synthesis and the diversity of resultant compounds (Zhang Dan-shen, 2009).

Exploration of Reaction Pathways

The exploration of unique reaction pathways, such as the tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, has been conducted on similar compounds. This research contributes to the understanding of complex organic reactions (Adil I. Khatri & S. D. Samant, 2015).

Fungicidal Activity

Studies on derivatives containing similar structures have also explored their fungicidal activity. This research provides insights into the potential biological applications of these compounds (Yuanyuan Liu et al., 2012).

X-ray Powder Diffraction Data

X-ray powder diffraction studies, such as those conducted on 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provide essential data for the structural analysis of related compounds (Qing Wang et al., 2017).

Antiarrhythmic and Antihypertensive Effects

The antiarrhythmic and antihypertensive effects of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were investigated, indicating potential therapeutic applications for structurally similar compounds (Barbara Malawska et al., 2002).

Hydrogen-Bonding Patterns

Research into the hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, offers valuable insights into the molecular interactions and stability of these compounds (James L. Balderson et al., 2007).

properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-16-5-3-2-4-13(16)10-18(22)21-9-7-14(12-21)24-17-6-8-20-11-15(17)19/h2-6,8,11,14H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHDMSESKAMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

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